molecular formula C25H27N3O2 B11108403 4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide

4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide

Cat. No.: B11108403
M. Wt: 401.5 g/mol
InChI Key: HZGXTXQLCVXZLD-YZSQISJMSA-N
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Description

4-{2-[(E)-1-(9-Anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide is a complex organic compound featuring an anthryl group, a hydrazino group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide typically involves the condensation of 9-anthraldehyde with hydrazine derivatives, followed by the reaction with cyclohexyl-substituted butanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydrazino derivatives.

Scientific Research Applications

4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthryl group.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The anthryl group can intercalate with DNA, potentially inhibiting DNA replication and transcription. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-(2,4-dichlorophenyl)-4-oxobutanamide: Similar structure but with a dichlorophenyl group instead of a cyclohexyl group.

    (E)-1-(9-anthryl)-2-(4-nitrophenyl)ethene: Contains an anthryl group and is used in photochemical studies.

Uniqueness

4-{2-[(E)-1-(9-anthryl)methylidene]hydrazino}-N-cyclohexyl-4-oxobutanamide is unique due to its combination of an anthryl group, a hydrazino group, and a cyclohexyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-cyclohexylbutanediamide

InChI

InChI=1S/C25H27N3O2/c29-24(27-20-10-2-1-3-11-20)14-15-25(30)28-26-17-23-21-12-6-4-8-18(21)16-19-9-5-7-13-22(19)23/h4-9,12-13,16-17,20H,1-3,10-11,14-15H2,(H,27,29)(H,28,30)/b26-17+

InChI Key

HZGXTXQLCVXZLD-YZSQISJMSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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